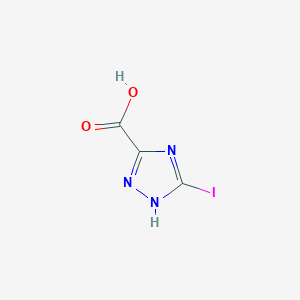

5-Iodo-1H-1,2,4-triazole-3-carboxylic acid

Description

Overview of Nitrogen-Containing Heterocycles in Organic Synthesis

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com These compounds are fundamental to organic and medicinal chemistry, forming the core structure of a vast number of natural products, pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comfiveable.mefrontiersin.orgwisdomlib.orgopenmedicinalchemistryjournal.com Their prevalence stems from their unique chemical and physical properties. The nitrogen atoms can influence the compound's aromaticity, stability, polarity, and ability to engage in hydrogen bonding. fiveable.me This makes them particularly effective at interacting with biological targets like enzymes and receptors, a key reason for their widespread use in drug design. fiveable.mefrontiersin.org Furthermore, their inherent reactivity makes them versatile intermediates for synthesizing more complex molecular structures. numberanalytics.com

Importance and Versatility of the 1,2,4-Triazole (B32235) Core Structure in Chemical Research

Among the diverse family of nitrogen heterocycles, the 1,2,4-triazole ring is of particular importance. nih.gov This five-membered ring, containing three nitrogen atoms and two carbon atoms, is an aromatic system, which confers significant stability. researchgate.net The 1,2,4-triazole scaffold is found in numerous clinically important drugs with a wide range of activities, including antifungal (e.g., Fluconazole, Itraconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Letrozole) agents. nih.govfrontiersin.org

The versatility of the 1,2,4-triazole core arises from several factors:

Structural Stability: Its aromatic nature makes it a robust scaffold that can withstand various reaction conditions. researchgate.net

Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating specific interactions with biological macromolecules.

Tunable Properties: The ring can be substituted at various positions, allowing for fine-tuning of its steric and electronic properties to optimize for a specific application. researchgate.net

Coordination Chemistry: The nitrogen atoms can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) and other complex materials. wikipedia.org

This combination of stability, functionality, and proven biological activity has established the 1,2,4-triazole as a "privileged scaffold" in medicinal chemistry and materials science. researchgate.net

Unique Attributes of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid as a Bifunctional Building Block

5-Iodo-1H-1,2,4-triazole-3-carboxylic acid emerges as a highly valuable synthetic intermediate due to its bifunctional nature. It incorporates two distinct and orthogonally reactive functional groups onto the stable 1,2,4-triazole core: a carboxylic acid group at the C3 position and an iodo group at the C5 position.

This dual functionality is the key to its utility:

The Carboxylic Acid Group (-COOH): This is a classic functional group in organic synthesis. It can be readily converted into a wide array of other functionalities, such as esters, amides, and acid chlorides. nih.gov This handle is frequently used to link the triazole core to other molecules, for instance, in the synthesis of peptide-based structures or polymers.

The Iodo Group (-I): The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group and a versatile handle for modern cross-coupling reactions. It facilitates the formation of new carbon-carbon and carbon-heteroatom bonds through powerful synthetic methods like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a diverse range of aryl, alkyl, and other groups at the C5 position. nih.gov

The presence of these two groups on a single, stable heterocyclic scaffold provides chemists with a powerful tool for building molecular complexity in a controlled and stepwise manner.

Physicochemical Properties of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 36033-56-4 bldpharm.com |

| Molecular Formula | C₃H₂IN₃O₂ |

| Related Categories | Heterocyclic Building Blocks, Triazoles, Iodides, Carboxylic Acids bldpharm.com |

Scope and Academic Relevance of Research on 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid

The academic and industrial interest in 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid lies in its role as a versatile starting material for creating libraries of novel compounds. Researchers leverage its bifunctional nature to systematically synthesize series of derivatives where different groups are appended at the C3 and C5 positions. nih.gov

For example, the carboxylic acid can be reacted to form a series of amides, while the iodo group can be used in various cross-coupling reactions to introduce different aromatic or aliphatic substituents. This approach is highly efficient for structure-activity relationship (SAR) studies in drug discovery, where the goal is to identify which combination of substituents yields the most potent and selective biological activity. Research has shown the successful synthesis of various 1,2,4-triazole-3-carboxylic acid derivatives, demonstrating their potential in developing new therapeutic agents. nih.govresearchgate.netlookchem.com The ability to readily generate diverse structures from a single, advanced intermediate makes this compound a cornerstone in the search for new pharmaceuticals and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1H-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2IN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGRXXVCZWEAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 1h 1,2,4 Triazole 3 Carboxylic Acid and Its Precursors

Strategies for Assembling the 1,2,4-Triazole (B32235) Ring System

The construction of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry. For precursors like 1H-1,2,4-triazole-3-carboxylic acid, several synthetic strategies are employed, ranging from classical condensation reactions to modern multicomponent protocols.

Cyclocondensation reactions are a foundational method for synthesizing the 1,2,4-triazole core. These reactions typically involve the dehydration and subsequent cyclization of linear precursors that contain the requisite nitrogen and carbon atoms. For the synthesis of 1,2,4-triazole-3-carboxylic acids, a common approach involves the reaction of a hydrazine derivative with a compound containing a dicarbonyl or a related functional group.

One patented method describes the synthesis of 1,2,4-triazole-3-carboxylic acid by reacting oxalanilide hydrazine with a formamidine salt. This forms a 1,2,4-triazole-3-formyl-(N-phenyl)amine intermediate, which is then hydrolyzed under basic conditions to yield the target carboxylic acid google.com. Another route starts from thiosemicarbazide, which reacts with oxalic acid in water. The resulting intermediate undergoes desulfurization with nitric acid, followed by esterification and hydrolysis to yield the triazole carboxylic acid google.com. These methods highlight the versatility of cyclocondensation by using readily available starting materials to build the heterocyclic system.

A specific and efficient method for generating 1,2,4-triazole derivatives involves the reaction between a carboxylic acid and hydrazinophthalazine. This approach demonstrates the direct use of a carboxylic acid to form the triazole ring. In this synthesis, the reaction is mediated by coupling agents such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT) scielo.brresearchgate.net. These agents activate the carboxylic acid, facilitating its reaction with the hydrazine moiety.

While this particular example yields a product where the triazole is fused to a phthalazine ring system, the underlying principle of activating a carboxylic acid to react with a hydrazine derivative is broadly applicable in triazole synthesis. The reaction conditions, such as solvent and temperature, are critical, with optimal yields of 75-85% achieved under specific, mild conditions scielo.brresearchgate.net.

Coupling agents are crucial in modern organic synthesis for forming amide bonds and, by extension, for constructing heterocyclic rings from carboxylic acids. Carbodiimides, such as EDC, are widely used to activate carboxyl groups, forming a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack by a hydrazine.

Benzotriazole derivatives, particularly 1-hydroxybenzotriazole (HOBT), are often used in conjunction with carbodiimides. HOBT acts as a scavenger for side-reaction intermediates and forms an active ester with the carboxylic acid, which then reacts cleanly with the hydrazine component to promote cyclization into the triazole ring scielo.brresearchgate.net. This combination of reagents allows the reactions to proceed under mild conditions, avoiding the harsh temperatures and toxic reagents associated with some classical methods scielo.br. The use of benzotriazole as a mediator is a versatile strategy in the synthesis of various nitrogen-containing heterocycles researchgate.netacs.orgethernet.edu.etacs.orgepa.gov.

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex molecules from simple precursors in a single step, enhancing atom economy and reducing waste. Several MCRs have been developed for the synthesis of substituted 1,2,4-triazoles.

A notable example is the three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. nih.govisres.orgscispace.com This highly regioselective, one-pot process provides rapid access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles. nih.govorganic-chemistry.org The reaction typically proceeds by first coupling the carboxylic acid and amidine using a peptide coupling agent like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), followed by cyclization with the hydrazine. nih.govisres.org Other MCRs utilize different starting materials, such as the copper-catalyzed reaction of nitriles and hydroxylamine, which proceeds through an amidoxime intermediate before cyclizing to form the triazole ring. scispace.comfrontiersin.org

| Protocol | Starting Materials | Key Reagents/Catalysts | Typical Yield | Reference |

|---|---|---|---|---|

| Castanedo et al. | Carboxylic Acid, Amidine, Hydrazine | HATU, DIPEA | Moderate to High | nih.gov |

| Xia et al. | Amide, Nitrile | Copper(I) complex, O₂ | Up to 91% | scispace.comfrontiersin.org |

| Liu et al. | Isocyanide, Diazonium Salt | Ag(I) or Cu(II) for regiocontrol | Up to 88% | frontiersin.org |

| Guo et al. | Isothiocyanate, Amidine, Hydrazine | Metal-free, oxidant-free | Good | isres.org |

The synthesis of 1,2,4-triazoles has historically relied on several named reactions, most notably the Pellizzari and Einhorn-Brunner reactions.

Pellizzari Reaction : Discovered in 1911, this reaction involves the condensation of an amide and an acyl hydrazide at high temperatures to form a 1,2,4-triazole. scispace.comwikipedia.org The mechanism involves nucleophilic attack of the hydrazide on the amide carbonyl, followed by intramolecular cyclization and dehydration. wikipedia.orgyoutube.com A significant drawback of the Pellizzari reaction is the requirement for harsh conditions, including high temperatures and long reaction times, which often lead to low yields and side products. wikipedia.orgchempedia.info

Einhorn-Brunner Reaction : This reaction utilizes the acid-catalyzed condensation of an imide with a hydrazine or semicarbazide to produce an isomeric mixture of 1,2,4-triazoles. wikipedia.orgdrugfuture.comwikipedia.org The regioselectivity of the reaction is influenced by the nature of the substituents on the imide, with the more acidic acyl group typically ending up at the 3-position of the triazole ring. wikipedia.org

Contemporary methods offer significant advantages over these classical routes. One-pot multicomponent reactions, for instance, provide higher efficiency, milder reaction conditions, and greater molecular diversity from simple starting materials. nih.govisres.org The use of modern reagents like peptide coupling agents and catalysts allows for highly regioselective syntheses that were difficult to achieve with classical methods. nih.govfrontiersin.org Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for classical reactions like the Pellizzari. wikipedia.org

| Feature | Pellizzari Reaction | Einhorn-Brunner Reaction | Modern One-Pot Protocols |

|---|---|---|---|

| Starting Materials | Amide + Acyl Hydrazide | Imide + Hydrazine | Varies (e.g., Carboxylic Acid, Amidine, Hydrazine) |

| Conditions | High temperature, long reaction times | Acid-catalyzed | Often mild, room temperature or moderate heat |

| Yields | Generally low | Moderate to good | Often high |

| Regioselectivity | Can be poor; mixtures possible | Predictable based on substrate | Often highly regioselective |

| Advantages | Classical, well-known | Classical, predictable regiochemistry | High efficiency, mild conditions, diversity |

| Disadvantages | Harsh conditions, low yields | Requires imide precursor | May require specialized catalysts/reagents |

Introduction of the Iodine Moiety at the 5-Position

Once the 1H-1,2,4-triazole-3-carboxylic acid precursor is obtained, the final step is the introduction of an iodine atom at the 5-position. The 1,2,4-triazole ring is an electron-rich heterocycle, but direct electrophilic halogenation can be challenging and may require specific conditions to achieve the desired regioselectivity.

The direct iodination of the 1H-1,2,4-triazole-3-carboxylic acid ring is the most straightforward conceptual approach. This would typically involve an electrophilic iodine source. Common reagents for such transformations include molecular iodine (I₂) in the presence of a base or an oxidizing agent, or more reactive iodinating agents like N-Iodosuccinimide (NIS) or iodine monochloride (ICl). The presence of the carboxylic acid group at the 3-position can influence the electronic properties of the ring and direct the incoming electrophile.

A general method for the synthesis of 5-halo-1,2,3-triazoles has been developed, which involves a one-pot, two-step process of copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by halogenation using reagents such as I₂. researchgate.net While this applies to the 1,2,3-triazole isomer, the principle of direct halogenation of a pre-formed triazole ring is relevant. For the 1,2,4-triazole system, iodine-mediated syntheses have been used to achieve C-N bond formation, indicating the reactivity of iodine with triazole precursors. organic-chemistry.orgnih.gov The synthesis of the target compound, 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid, would likely proceed via the reaction of 1H-1,2,4-triazole-3-carboxylic acid with a suitable electrophilic iodine source under conditions that favor substitution at the C-5 position.

Direct Iodination Strategies on 1,2,4-Triazole Scaffolds

Direct C-H iodination of a 1,2,4-triazole ring at the 5-position is a viable but challenging approach. The C-H bond at this position is the most acidic, making it susceptible to deprotonation followed by electrophilic substitution. One such method involves deprotometalation using a strong base, followed by quenching with an iodine source. For instance, a similar scaffold, 1-phenyl-1H-1,2,4-triazole, has been successfully iodinated at the 5-position by treatment with a mixed lithium-zinc base and subsequent iodolysis, affording the 5-iodo derivative in moderate yield semanticscholar.org. This strategy highlights the potential for direct functionalization, although its application to substrates bearing a carboxylic acid or ester group requires careful optimization to avoid side reactions.

Common iodinating agents used in direct halogenation include N-Iodosuccinimide (NIS) and molecular iodine (I₂), often in the presence of a base or an activating agent organic-chemistry.orgacs.org. The reaction conditions for such a direct iodination would need to be carefully selected to ensure regioselectivity for the C5 position.

Halogenation of Precursor Structures

A more common and often higher-yielding strategy involves the halogenation of a functionalized precursor. A key precursor for this route is 5-amino-1H-1,2,4-triazole-3-carboxylic acid nih.gov. The amino group at the C5 position serves as a handle for introducing the iodo substituent via a diazotization-substitution sequence, commonly known as the Sandmeyer reaction organic-chemistry.orgnih.gov.

The process involves two main steps:

Diazotization : The 5-amino-1H-1,2,4-triazole-3-carboxylic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt intermediate.

Iodination : The resulting diazonium salt is then treated with a solution of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). The diazonium group is an excellent leaving group (as N₂ gas), allowing for its displacement by the iodide ion to form the target 5-iodo-1H-1,2,4-triazole-3-carboxylic acid organic-chemistry.org.

This method is highly effective for introducing iodine onto heterocyclic rings and is a cornerstone of aromatic and heteroaromatic chemistry nih.gov.

Regioselective Iodination Techniques

The Sandmeyer reaction described above is inherently regioselective, as the iodine atom specifically replaces the amino group at the C5 position of the precursor. This ensures that the desired isomer is formed exclusively, avoiding the need for complex separation of constitutional isomers.

Another regioselective technique is the cyclization-iodination approach. While many documented examples focus on the 1,2,3-triazole isomer, the principles can be adapted. For example, a one-pot reaction involving an azide (B81097), a terminal alkyne, a copper(I) catalyst, and an electrophilic iodine source like iodine monochloride (ICl) can yield 5-iodo-triazoles regioselectively google.com. Adapting this to form the 1,2,4-triazole isomer would require starting materials that favor the formation of the 1,2,4-triazole ring system.

Below is a table summarizing potential regioselective iodination strategies.

| Technique | Precursor | Key Reagents | Selectivity | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction | 5-Amino-1H-1,2,4-triazole-3-carboxylic acid | 1. NaNO₂ / Acid 2. KI or NaI | High (at C5) | organic-chemistry.orgnih.gov |

| Deprotometalation-Iodolysis | 1H-1,2,4-Triazole-3-carboxylic acid (or ester) | 1. Strong Base (e.g., TMP-Li/ZnCl₂) 2. I₂ | Generally C5 (most acidic proton) | semanticscholar.org |

Formation of the Carboxylic Acid Functionality

The carboxylic acid group is often introduced via the hydrolysis of a more stable and synthetically versatile ester precursor. Direct carboxylation is a less common alternative.

Hydrolysis of Ester Precursors (e.g., ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate)

The most straightforward method to obtain the final carboxylic acid is through the hydrolysis of its corresponding ester, such as ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate or the methyl ester nih.gov. These ester precursors can be synthesized by applying the iodination strategies mentioned in section 2.2 to an esterified triazole, such as ethyl 1H-1,2,4-triazole-3-carboxylate researchgate.net.

The hydrolysis is typically achieved under basic conditions. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol or ethanol to ensure solubility. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Following the saponification, the reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the resulting carboxylate salt, causing the desired carboxylic acid to precipitate, which can then be collected. This is a standard and high-yielding transformation in organic synthesis researchgate.net.

| Precursor | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate | Base-mediated Hydrolysis | 1. NaOH (aq) or LiOH (aq) 2. HCl (aq) | 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid |

Carboxylation Reactions

Direct carboxylation involves introducing the -COOH group onto the triazole ring. A theoretical approach would be the deprotonation of 5-iodo-1H-1,2,4-triazole at the C3 position using a strong organometallic base (e.g., n-butyllithium) at low temperature, followed by quenching the resulting anion with carbon dioxide (CO₂). However, this method faces challenges, including the potential for the organolithium reagent to react with the iodine atom via halogen-metal exchange. There is limited specific literature documenting this direct carboxylation route for this particular substrate.

Alternatively, the triazole ring itself can be constructed from precursors already containing the carboxylate functionality. For example, various substituted 1,2,4-triazole-3-carboxylates are synthesized by the cyclocondensation of acyl hydrazides with reagents like ethyl carbethoxyformimidate researchgate.net.

Purification and Isolation Techniques for 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid

The purification of the final product leverages its acidic nature. A standard and effective method is acid-base extraction. The crude product can be dissolved in a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide solution, to form the water-soluble sodium salt. This aqueous solution is then washed with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to remove any non-acidic organic impurities. Subsequently, the aqueous layer is carefully acidified with a mineral acid like hydrochloric acid. The acidification causes the protonation of the carboxylate, leading to the precipitation of the purified 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid, which is significantly less soluble in water.

The precipitated solid can then be isolated by vacuum filtration, washed with cold water to remove residual salts, and dried under vacuum. For higher purity, recrystallization from a suitable solvent or solvent mixture (such as water, ethanol, or an ethanol/water mixture) can be performed.

Green Chemistry Principles in the Synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid

The application of green chemistry principles to the synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid is crucial for developing more sustainable and environmentally benign chemical processes. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and maximize the incorporation of all materials used in the process into the final product. The synthesis of this compound can be approached in two main stages: the formation of the 1H-1,2,4-triazole-3-carboxylic acid precursor and its subsequent iodination. For each stage, several green chemistry strategies can be implemented.

A significant focus of green chemistry is the use of alternative energy sources to drive chemical reactions, such as microwave irradiation and ultrasound. Microwave-assisted synthesis, in particular, has been shown to be a valuable tool in the synthesis of 1,2,4-triazole derivatives. This technique often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher yields and cleaner reaction profiles compared to conventional heating methods. The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Another cornerstone of green chemistry is the use of safer and more environmentally friendly solvents. Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as a promising class of green solvents. They are often biodegradable, have low toxicity, and can be tailored for specific applications. The synthesis of 1,2,4-triazoles has been successfully demonstrated in deep eutectic solvents, highlighting their potential as a sustainable reaction medium.

Furthermore, the principle of atom economy, which emphasizes the maximization of the incorporation of reactant atoms into the final product, is a key consideration. Reactions with high atom economy generate minimal waste, making them inherently more sustainable. For the synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid, this involves carefully selecting reagents and reaction pathways that minimize the formation of byproducts.

Synthesis of the 1H-1,2,4-triazole-3-carboxylic acid Precursor

The formation of the 1H-1,2,4-triazole-3-carboxylic acid ring system can be achieved through various synthetic routes. Green approaches to this precursor focus on the use of safer reagents, alternative energy sources, and greener solvents.

One promising green method involves the direct condensation of a carboxylic acid with aminoguanidine bicarbonate under microwave irradiation. This approach can be performed under solvent-free conditions or in a minimal amount of a green solvent, significantly reducing waste. The use of microwave heating accelerates the reaction, leading to shorter reaction times and often improved yields compared to conventional heating methods.

Table 1: Comparison of Conventional and Green Synthesis Methods for 1,2,4-Triazole-3-carboxylic Acid Precursors

| Method | Reaction Conditions | Solvent | Reaction Time | Yield | Green Chemistry Aspects |

|---|---|---|---|---|---|

| Conventional Heating | Reflux, 100-150°C | Ethanol, DMF | 8-24 hours | Moderate | Use of volatile organic solvents, long reaction times, high energy consumption. |

| Microwave-Assisted Synthesis | 150-180°C, Sealed Vessel | Solvent-free or minimal green solvent (e.g., water, ethanol) | 10-60 minutes | Good to Excellent | Reduced reaction time, energy efficiency, potential for solvent-free conditions. mdpi.com |

| Deep Eutectic Solvents (DES) | 80-100°C | Choline chloride:urea, Choline chloride:malonic acid | 2-6 hours | Good | Use of biodegradable and low-toxicity solvents, potential for catalyst recycling. hilarispublisher.com |

The use of deep eutectic solvents (DESs) offers another green alternative for the synthesis of the triazole precursor. A model reaction for the synthesis of coumarinyl 1,2,4-triazoles in various choline chloride-based DESs has shown that the choice of the hydrogen bond donor can significantly influence the reaction outcome. For instance, a choline chloride:urea (1:2) mixture at 80°C was found to be optimal for the formation of the 1,2,4-triazole derivative. hilarispublisher.com This highlights the tunability of DESs to achieve desired chemical transformations under mild and environmentally friendly conditions.

Green Iodination of 1H-1,2,4-triazole-3-carboxylic acid

The introduction of an iodine atom at the 5-position of the 1H-1,2,4-triazole-3-carboxylic acid ring is the final step in the synthesis of the target compound. Traditional iodination methods often employ harsh reagents and generate significant waste. Green iodination methods focus on the use of safer and more atom-economical iodinating agents.

A particularly attractive green iodination method involves the use of molecular iodine (I₂) in combination with an oxidizing agent such as hydrogen peroxide (H₂O₂) in water. This system is highly atom-economical, as the only byproduct is water. The reaction proceeds via the in-situ generation of a more electrophilic iodine species, which then reacts with the electron-rich triazole ring. This method has been successfully applied to the iodination of other heterocyclic compounds like pyrazoles. researchgate.net

Another green approach to iodination is performing the reaction under solvent-free conditions. This can be achieved by grinding the solid reactants together, a technique known as mechanochemistry. For instance, the iodination of pyrimidine derivatives has been accomplished by grinding solid iodine with silver nitrate (AgNO₃) in the absence of a solvent. This method offers short reaction times, high yields, and avoids the use of hazardous solvents. nih.gov

Table 2: Comparison of Conventional and Green Iodination Methods for Heterocyclic Compounds

| Method | Iodinating Agent/System | Solvent | Byproducts | Green Chemistry Aspects |

|---|---|---|---|---|

| Conventional Method | N-Iodosuccinimide (NIS) in organic solvent | DMF, Acetonitrile | Succinimide, solvent waste | Use of stoichiometric reagents, generation of organic waste. |

| Green Method 1: Aqueous Iodination | Iodine / Hydrogen Peroxide | Water | Water | Use of a green solvent, high atom economy, environmentally benign byproduct. researchgate.net |

| Green Method 2: Solvent-Free Iodination | Iodine / Silver Nitrate (grinding) | None | Silver iodide | Avoids the use of solvents, short reaction times, high efficiency. nih.gov |

The halogen bond-assisted electron-catalyzed iodination of heteroarenes presents another atom-economic approach. This method utilizes only 0.55 equivalents of iodine and 0.50 equivalents of a peroxide at room temperature, highlighting a significant improvement in atom economy. acs.org The reaction is believed to proceed through the formation of a halogen bond between the substrate and iodine, which lowers the activation barrier for the reaction.

Chemical Reactivity and Transformation Pathways of 5 Iodo 1h 1,2,4 Triazole 3 Carboxylic Acid

Reactions at the Iodinated Position (C-I Bond Activation)

The presence of an iodine atom on the 1,2,4-triazole (B32235) ring at the 5-position is a key feature for its chemical derivatization. The C-I bond is readily activated in various transition metal-catalyzed reactions, making it a versatile precursor for a wide range of substituted triazoles.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 5-iodo-1,2,4-triazoles are excellent substrates for these transformations.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, has been successfully applied to 5-iodotriazoles. While specific examples for 5-iodo-1H-1,2,4-triazole-3-carboxylic acid are not extensively documented in the provided literature, the reactivity of the closely related 5-iodo-1,2,3-triazoles provides a strong precedent. For instance, the coupling of 5-iodo-1,2,3-triazoles with various boronic acids proceeds efficiently in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent like 1,4-dioxane (B91453) at elevated temperatures. researchgate.netbldpharm.com This methodology is expected to be applicable to 5-iodo-1H-1,2,4-triazole-3-carboxylic acid, likely with protection of the carboxylic acid group as an ester to prevent interference with the basic reaction conditions.

The Sonogashira coupling is another pivotal reaction for forming C-C bonds, specifically between a terminal alkyne and an aryl or vinyl halide. synblock.comresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. synblock.comresearchgate.net The Sonogashira coupling of 5-iodotriazoles with terminal alkynes provides a direct route to 5-alkynyl-1,2,4-triazoles, which are valuable building blocks in medicinal chemistry and materials science. Given the successful Sonogashira reactions with other iodo-heterocycles, it is highly probable that 5-iodo-1H-1,2,4-triazole-3-carboxylic acid or its ester derivatives would undergo this reaction under standard conditions.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, is also a viable transformation for 5-iodotriazoles. acs.org This reaction allows for the introduction of vinyl groups at the 5-position of the triazole ring. The reaction is typically catalyzed by a palladium complex and requires a base.

Table 1: Representative Conditions for Cross-Coupling Reactions of Iodo-Triazoles

| Reaction | Catalyst | Base | Solvent | Temperature | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 °C | researchgate.netbldpharm.com |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 60-80 °C | synblock.comresearchgate.net |

| Heck | Pd(OAc)₂ | Et₃N | DMF | 100 °C | acs.org |

Note: The conditions presented are for related iodo-triazole compounds and serve as a general guideline.

The formation of carbon-heteroatom bonds at the 5-position of the triazole ring can be achieved through various coupling reactions. The Buchwald-Hartwig amination is a prominent method for C-N bond formation, allowing for the coupling of iodo-triazoles with a wide range of amines. Similarly, C-O and C-S bond-forming reactions can be accomplished using appropriate nucleophiles, often in the presence of a copper or palladium catalyst. While specific examples for 5-iodo-1H-1,2,4-triazole-3-carboxylic acid are not detailed in the provided search results, the general reactivity of iodo-heterocycles suggests that these transformations are feasible. For instance, the synthesis of 1,2,4-triazoles via oxidative heterocyclization has been shown to selectively form C-N bonds over C-S bonds under certain conditions. organic-chemistry.org

Halogen exchange (Halex) reactions provide a pathway to other 5-halo-1,2,4-triazoles, which may have different reactivity profiles or be desired final products. For example, 5-iodo-1,2,3-triazoles have been shown to undergo facile substitution with fluoride (B91410) salts, such as potassium fluoride, to yield 5-fluoro-1,2,3-triazoles. researchgate.netresearchgate.net This reaction is often carried out at high temperatures, sometimes with the aid of microwave irradiation. researchgate.net It is plausible that 5-iodo-1H-1,2,4-triazole-3-carboxylic acid could undergo similar halogen exchange reactions.

The electron-deficient nature of the 1,2,4-triazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr). chemicalbook.com The iodine atom at the 5-position can act as a leaving group, being displaced by various nucleophiles. The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. While direct nucleophilic substitution on 5-iodo-1,2,4-triazole-3-carboxylic acid might be challenging, activation of the triazole ring or the use of highly reactive nucleophiles could facilitate this transformation. It has been noted that 1H-1,2,4-triazoles are susceptible to nucleophilic substitution under mild conditions due to the low electron density at the carbon atoms. ijsr.net

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the triazole ring is a versatile handle for a variety of chemical modifications, most notably esterification and amidation.

Esterification of 5-iodo-1H-1,2,4-triazole-3-carboxylic acid can be achieved through standard methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org The resulting esters, like 5-iodo-1H-1,2,4-triazole-3-carboxylic acid ethyl ester, are often used as intermediates in further synthetic transformations, as the ester group can be more compatible with certain reaction conditions than the free carboxylic acid. bldpharm.com

Amidation of the carboxylic acid provides a direct route to a diverse range of amides. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with an amine. nih.gov Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a common and efficient method. researchgate.net These amidation reactions are valuable for building molecular complexity and are frequently employed in the synthesis of biologically active compounds.

Table 2: Examples of Esterification and Amidation of Triazole Carboxylic Acids

| Reactant | Reagent(s) | Product Type | Reference(s) |

| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid | Hydroxylamine hydrochloride | Hydroxamic acid | nih.gov |

| 1,2,4-Triazole-3-carboxylic acid derivatives | Hydrazinophthalazine, EDC, HOBt | Triazole amides | researchgate.net |

| 5-Amino-1,2,4-triazole-3-carboxylic acid | Alcohols | Esters | nih.gov |

| 5-Amino-1,2,4-triazole-3-carboxylic acid | Amines | Amides | nih.gov |

Note: The examples provided are for various triazole carboxylic acids, illustrating the general applicability of these transformations.

Reduction to Alcohols or Aldehydes

The carboxylic acid functionality of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as dry ether, followed by an acidic workup. chemguide.co.uksavemyexams.comlibretexts.org The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced to the primary alcohol. chemguide.co.uklibretexts.org Consequently, isolating the aldehyde intermediate is generally not feasible under these conditions. chemguide.co.uksavemyexams.com

Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not strong enough to reduce carboxylic acids. savemyexams.comlibretexts.org To obtain the corresponding aldehyde, a multi-step process would be necessary, involving the initial reduction of the carboxylic acid to the primary alcohol, followed by a controlled oxidation back to the aldehyde. savemyexams.com

| Reagent | Product | Conditions | Notes |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether, followed by dilute acid | Strong reducing agent; reduces carboxylic acid completely to the alcohol. chemguide.co.uksavemyexams.comlibretexts.org |

| Sodium borohydride (NaBH₄) | No reaction | - | Not a sufficiently strong reducing agent for carboxylic acids. savemyexams.comlibretexts.org |

Decarboxylation Reactions

Decarboxylation involves the removal of the carboxyl group (-COOH) as carbon dioxide. While direct decarboxylation of aryl carboxylic acids can be challenging, specialized methods have been developed. One such approach is a photocatalytic, copper-catalyzed reaction that allows for the direct conversion of carboxylic acids into triazoles by coupling with an azide (B81097) source and an alkyne. nih.gov This process circumvents the need for pre-functionalization of the carboxylic acid. nih.gov The reaction conditions typically involve a photocatalyst, a copper catalyst, and an oxidant in an appropriate solvent system. nih.gov

Formation of Acid Halides and Anhydrides

The carboxylic acid group of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid can be readily converted into more reactive acyl derivatives such as acid halides and anhydrides.

Acid Halides: Acid chlorides are commonly synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org This reaction converts the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org Similarly, acid bromides can be prepared using reagents like phosphorus tribromide (PBr₃). libretexts.org

Acid Anhydrides: Acid anhydrides can be formed by the reaction of an acid chloride with a carboxylate salt or by reacting an acid chloride with a carboxylic acid. libretexts.org

| Reagent | Product |

| Thionyl chloride (SOCl₂) | Acid chloride |

| Phosphorus tribromide (PBr₃) | Acid bromide |

| Acid chloride + Carboxylic acid | Acid anhydride |

Reactivity at the Triazole Ring Nitrogen Atoms

The 1,2,4-triazole ring contains nitrogen atoms that are nucleophilic and can participate in various reactions.

Alkylation and Acylation Reactions

The nitrogen atoms of the triazole ring can undergo alkylation and acylation reactions. These reactions typically occur at one of the ring nitrogens, and the specific site of reaction can be influenced by the tautomeric form of the triazole and the reaction conditions. For instance, N-acetylation of 1,2,4-triazole results in a shift in the UV absorption maximum. ijsr.net

Prototropic Tautomerism and its Influence on Reactivity

1,2,4-Triazoles exhibit prototropic tautomerism, meaning the proton on the nitrogen atom can move between different nitrogen atoms of the ring, leading to the existence of different tautomeric forms. ijsr.netresearchgate.netresearchgate.net For a monosubstituted 1,2,4-triazole, two main tautomers are possible: the 1H- and 4H-forms. ijsr.net The relative stability of these tautomers is influenced by the nature and position of substituents on the ring. researchgate.netdaneshyari.comepa.gov

The predominant tautomer in solution can significantly influence the regioselectivity of reactions such as alkylation. For example, studies on substituted 1,2,4-triazoles have shown that the tautomeric equilibrium is affected by substituents, which in turn dictates the outcome of subsequent chemical transformations. researchgate.net Theoretical and spectroscopic studies are often employed to determine the most stable tautomer and predict its reactivity. researchgate.net

Multi-Component Reactions Incorporating 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid as a Core Component

The structural features of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid make it a candidate for multi-component reactions (MCRs). The presence of the carboxylic acid, the reactive iodine atom, and the triazole ring allows for the construction of complex molecules in a single step.

For instance, the iodine atom on the triazole ring can participate in cross-coupling reactions. Palladium-catalyzed reactions, such as aminocarbonylation, have been used to convert 5-iodo-1,2,3-triazoles into 1,2,3-triazole-5-carboxamides. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful MCR for the synthesis of triazoles, and the iodo-substituted triazole can be a key intermediate in these processes. nih.gov The reactivity of the carboxylic acid group can also be harnessed in MCRs, for example, in reactions with amines and isocyanides to form diverse heterocyclic structures. The reactivity of 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole has been explored in multicomponent reactions with pyruvic acid and aldehydes, leading to the formation of furanone derivatives. thieme-connect.de

| Reaction Type | Reagents | Product Type |

| Palladium-catalyzed aminocarbonylation | Amine, Carbon Monoxide, Pd catalyst | Triazole-5-carboxamides nih.gov |

| Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide, Alkyne, Cu(I) catalyst | Substituted triazoles nih.gov |

| Condensation Reaction | Pyruvic acid, Aldehydes | Furanone derivatives thieme-connect.de |

Elucidation of Reaction Mechanisms and Kinetics

The reactivity of 5-iodo-1H-1,2,4-triazole-3-carboxylic acid is governed by the interplay of its three key structural features: the 1,2,4-triazole ring, the iodine substituent at the 5-position, and the carboxylic acid group at the 3-position. The electron-deficient nature of the triazole ring, coupled with the reactivity of the carbon-iodine bond and the carboxylic acid functionality, dictates its transformation pathways. Mechanistic studies on this specific molecule are not extensively documented in the public domain; however, by drawing parallels with the known reactivity of related iodo-heterocycles and triazole carboxylic acids, plausible reaction mechanisms and kinetic profiles can be elucidated.

Key transformations of 5-iodo-1H-1,2,4-triazole-3-carboxylic acid include palladium-catalyzed cross-coupling reactions at the C-I bond, and reactions involving the carboxylic acid group such as esterification and decarboxylation.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-iodine bond in 5-iodo-1H-1,2,4-triazole-3-carboxylic acid is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves a catalytic cycle centered on a palladium complex.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the iodo-triazole to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, leading to the formation of a Pd(II) intermediate. The reactivity order for halides in this step is generally I > Br > Cl. wikipedia.org

Transmetalation (for Suzuki and Sonogashira reactions): In the Suzuki reaction, an organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. libretexts.org In the Sonogashira reaction, a copper(I) co-catalyst is often used to facilitate the transfer of the alkynyl group from a terminal alkyne to the palladium center. wikipedia.org

Migratory Insertion (for Heck reaction): In the Heck reaction, an alkene coordinates to the palladium(II) complex, followed by the insertion of the alkene into the palladium-carbon bond. organic-chemistry.orgyoutube.com

β-Hydride Elimination (for Heck reaction): Following migratory insertion, a β-hydride is eliminated from the alkyl-palladium intermediate to form the final product and a hydrido-palladium complex. organic-chemistry.org

Reductive Elimination: The final step in the Suzuki and Sonogashira reactions is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the Pd(0) catalyst and completes the cycle. libretexts.org

Table 1: Plausible Palladium-Catalyzed Reactions of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid

| Reaction Name | Coupling Partner | Catalyst/Reagents | Plausible Product |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | 5-Aryl-1H-1,2,4-triazole-3-carboxylic acid |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | 5-(Alkenyl)-1H-1,2,4-triazole-3-carboxylic acid |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | 5-(Alkynyl)-1H-1,2,4-triazole-3-carboxylic acid |

Kinetics: The rate of these cross-coupling reactions is influenced by several factors, including the nature of the palladium catalyst and ligands, the base, the solvent, and the reaction temperature. For the oxidative addition step, the C-I bond is highly reactive, suggesting that this step is generally facile. The rate-determining step can vary depending on the specific reaction conditions and substrates. For instance, in some Suzuki couplings, transmetalation has been identified as the rate-limiting step.

Reactions of the Carboxylic Acid Group:

Esterification:

The carboxylic acid group of 5-iodo-1H-1,2,4-triazole-3-carboxylic acid can be converted to its corresponding ester through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Mechanism of Fischer Esterification:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses to reform the carbonyl group.

Deprotonation: The protonated carbonyl of the ester is deprotonated to yield the final ester product and regenerate the acid catalyst. ucalgary.ca

Kinetics: The rate of Fischer esterification is dependent on the concentration of the carboxylic acid, the alcohol, and the acid catalyst. The reaction is an equilibrium process, and the yield of the ester can be increased by using an excess of the alcohol or by removing water as it is formed. ucalgary.ca Studies on the esterification of related aromatic acyl-1,2,4-triazoles have shown that the reaction can be catalyzed by a weak base like 4-(N,N-dimethylamino)pyridine (DMAP), proceeding through a mechanism similar to that of carboxylic acid anhydrides. oup.com

Decarboxylation:

While decarboxylation of aromatic carboxylic acids typically requires high temperatures, the presence of the electron-withdrawing triazole ring may facilitate this process. Recent studies have shown that decarboxylative reactions can be achieved under milder conditions using photocatalysis. researchgate.netfigshare.com

Plausible Photocatalytic Decarboxylation Mechanism:

A plausible mechanism for the decarboxylation of 5-iodo-1H-1,2,4-triazole-3-carboxylic acid could involve a photocatalytic cycle. Experimental and computational studies on the decarboxylative triazolation of carboxylic acids suggest a pathway involving the formation of a radical intermediate. acs.orgresearchgate.net

Formation of an Acyl Radical: The reaction may be initiated by a photocatalyst that, upon excitation, facilitates the formation of an acyl radical from the carboxylic acid.

Decarboxylation: The acyl radical can then undergo decarboxylation to form a triazolyl radical.

Radical Trapping: This radical can then be trapped by a suitable reagent to form the final product.

Kinetics: The kinetics of such photocatalytic reactions are complex and depend on factors such as light intensity, photocatalyst concentration, and substrate concentration. Kinetic profiles of similar decarboxylative reactions have been studied, often showing an initial induction period followed by a steady reaction rate. acs.org

Derivatization and Scaffold Modification Based on 5 Iodo 1h 1,2,4 Triazole 3 Carboxylic Acid

Synthesis of Diverse 5-Substituted-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

The carbon-iodine bond at the C5 position of the triazole ring is the most versatile site for introducing structural diversity through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide moiety facilitates a range of C-C and C-N bond-forming reactions under relatively mild conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the 5-iodo-triazole with various organoboron compounds, such as boronic acids or their esters. organic-chemistry.org This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position. openreviewhub.orgnih.gov The general transformation involves reacting the iodo-triazole with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. openreviewhub.org

Sonogashira Coupling: To introduce alkynyl groups at the C5 position, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction involves the coupling of the 5-iodo-triazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org This methodology is fundamental for creating conjugated enynes and arylalkynes. libretexts.org

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling allows for the reaction of the 5-iodo-triazole with a wide range of primary and secondary amines, including anilines and aliphatic amines, to yield 5-amino-1H-1,2,4-triazole derivatives. nih.govresearchgate.net The reaction's development has provided a facile route to aryl amines, which are common motifs in pharmaceuticals. wikipedia.org

Below is a table illustrating the synthesis of diverse 5-substituted derivatives via these key cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Class | Reference |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Aryl-1H-1,2,4-triazole-3-carboxylic acid | organic-chemistry.orgopenreviewhub.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-1H-1,2,4-triazole-3-carboxylic acid | wikipedia.orglibretexts.org |

| Buchwald-Hartwig | Primary/Secondary Amine (R¹R²NH) | Pd catalyst, Ligand, Base | 5-(Amino)-1H-1,2,4-triazole-3-carboxylic acid | wikipedia.orgnih.gov |

Creation of Functionalized Esters and Amides from the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position provides a classical handle for derivatization into esters and amides, which are pivotal functional groups in medicinal chemistry. nih.govresearchgate.net

Esterification: The synthesis of 5-iodo-1H-1,2,4-triazole-3-carboxylates can be readily achieved through standard esterification protocols. The most common method is the Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the acid can be converted to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol.

Amidation: The creation of amides from the carboxylic acid moiety is a cornerstone of drug discovery, as the amide bond is a bioisostere of the peptide bond. mdpi.com Amides can be synthesized by the direct condensation of the carboxylic acid with a primary or secondary amine, often facilitated by coupling agents (e.g., DCC, EDC, HATU). A highly efficient approach involves the direct reaction of esters with amines, which can sometimes be achieved under neutral conditions, liberating alcohol as the only by-product. researchgate.netnih.gov Microwave-assisted synthesis has also been shown to be an effective method for preparing carboxamides from the corresponding esters under mild conditions. researchgate.net

The following table summarizes common methods for the synthesis of esters and amides.

| Derivative | Reagent | Method | Product | Reference |

| Ester | Alcohol (R-OH) | Acid Catalysis (Fischer Esterification) | 5-Iodo-1H-1,2,4-triazole-3-carboxylate | bldpharm.com |

| Amide | Primary Amine (R-NH₂) | Coupling Agent (e.g., HATU, EDC) | N-Substituted 5-iodo-1H-1,2,4-triazole-3-carboxamide | researchgate.netnih.gov |

| Amide | Secondary Amine (R¹R²NH) | Conversion of ester with amine | N,N-Disubstituted 5-iodo-1H-1,2,4-triazole-3-carboxamide | researchgate.netnih.gov |

Development of Fused Heterocyclic Systems Containing the 1,2,4-Triazole (B32235) Core

The 5-iodo-1H-1,2,4-triazole-3-carboxylic acid scaffold is an excellent starting point for constructing more complex, fused heterocyclic systems. These polycyclic frameworks are of significant interest in medicinal chemistry. The general strategy involves first functionalizing the triazole ring, typically at one of the nitrogen atoms, and then inducing an intramolecular cyclization.

A common approach is to perform an N-alkylation or N-arylation on the triazole ring with a bifunctional reagent—one that contains a group capable of subsequent reaction. For instance, alkylation with a halo-substituted arylmethyl halide would introduce a pendant aryl halide. This intermediate can then undergo an intramolecular palladium-catalyzed reaction, such as a direct arylation or Heck reaction, where the C-I bond at the C5 position is used to form a new ring by coupling with the tethered aryl group. rsc.orgnih.gov

Another powerful strategy is a domino reaction sequence, such as a condensation followed by an Ullmann-type coupling and bicyclization, to efficiently build fused systems like triazolo-isoquinolinones from simple precursors. nih.gov Iodine-mediated oxidative cyclization of heterocyclic hydrazones is another established method for creating fused 1,2,4-triazole systems. researchgate.net These methods highlight the utility of the triazole scaffold in generating molecular complexity through ring-forming reactions. nih.gov

Synthesis of Complex Architectures Utilizing 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid as a Synthon

The true synthetic power of 5-iodo-1H-1,2,4-triazole-3-carboxylic acid is realized when it is used as a central building block (synthon) in the assembly of complex molecular architectures. The orthogonal reactivity of its functional groups allows for multi-step, diversity-oriented syntheses.

A typical synthetic plan might involve:

Step 1 (C5-Functionalization): A Suzuki or Sonogashira coupling to install a desired aryl or alkynyl group at the 5-position. wikipedia.orgresearchgate.net

Step 2 (C3-Functionalization): Conversion of the carboxylic acid at the 3-position into a specific ester or amide to modulate properties like solubility or to introduce another point of diversity. researchgate.net

Step 3 (N-Functionalization): Alkylation or arylation of a ring nitrogen to complete the scaffold or to prepare a precursor for a final intramolecular cyclization to form a fused system. researchgate.net

This step-wise functionalization allows for the systematic construction of libraries of compounds based on the 1,2,4-triazole core, where each substituent can be varied independently. This approach is invaluable in fields like drug discovery, where the exploration of chemical space around a core scaffold is essential for optimizing biological activity.

Computational and Theoretical Investigations of 5 Iodo 1h 1,2,4 Triazole 3 Carboxylic Acid

Quantum Chemical Studies on Molecular Structure and Stability (e.g., DFT calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable geometric structure of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid. DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry. niscpr.res.inresearchgate.netnih.gov These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of the atoms, corresponding to the equilibrium geometry of the molecule.

The process begins with defining an initial structure of the molecule, which is then iteratively refined by the computational software to minimize the electronic energy. The result is a detailed picture of bond lengths, bond angles, and dihedral angles. For 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid, these calculations would elucidate the planarity of the triazole ring and the orientation of the carboxylic acid and iodo substituents.

Frequency calculations are typically performed after geometry optimization to confirm that the obtained structure is a true minimum on the potential energy surface, characterized by the absence of any imaginary frequencies. zsmu.edu.ua These calculations also provide the zero-point vibrational energy (ZPVE), which is crucial for accurate energy comparisons between different conformers or isomers. The stability of different tautomers of the triazole ring (e.g., 1H, 2H, and 4H) can also be assessed by comparing their computed energies.

Table 1: Representative Calculated Geometrical Parameters for 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C3-C(O) | 1.49 Å |

| Bond Length | C5-I | 2.08 Å |

| Bond Length | N1-N2 | 1.38 Å |

| Bond Length | N4-C5 | 1.33 Å |

| Bond Angle | N1-C5-I | 125° |

| Bond Angle | N4-C3-C(O) | 122° |

| Dihedral Angle | N2-N1-C5-I | 180° |

Analysis of Electronic Properties and Charge Distribution

Understanding the electronic properties and charge distribution of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid is crucial for predicting its reactivity and intermolecular interactions. DFT and other quantum chemical methods provide several key electronic descriptors.

The distribution of electron density can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net These analyses assign partial charges to each atom in the molecule, revealing the most electropositive and electronegative sites. For instance, the nitrogen atoms in the triazole ring are expected to be electronegative, while the hydrogen of the carboxylic acid will be electropositive. The iodine atom, being a large and polarizable halogen, will also significantly influence the charge distribution.

Frontier Molecular Orbital (FMO) theory is another critical aspect of electronic property analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.govdnu.dp.ua A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface, providing a guide to its electrophilic and nucleophilic sites. researchgate.net

Table 2: Illustrative Calculated Electronic Properties for 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on I | -0.15 e |

| Mulliken Charge on O (carbonyl) | -0.55 e |

Conformational Analysis and Intermolecular Interactions

The presence of the rotatable bond between the triazole ring and the carboxylic acid group suggests the possibility of different conformers for 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid. A conformational analysis can be performed by systematically rotating this bond and calculating the energy at each step to map out the potential energy surface. This helps identify the most stable conformer(s) and the energy barriers between them. Such studies have been conducted on other substituted triazoles to understand their preferred shapes. researchgate.net

Furthermore, computational methods are instrumental in studying intermolecular interactions. For 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid, the potential for hydrogen bonding is significant, particularly involving the carboxylic acid group and the nitrogen atoms of the triazole ring. Calculations can model the formation of dimers or larger clusters, providing information on the geometry and strength of these hydrogen bonds. nih.gov Halogen bonding, an interaction involving the iodine atom, is another possibility that can be investigated computationally. These interactions are crucial for understanding the crystal packing and solid-state structure of the compound.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry can be used to model the reaction mechanisms involving 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid. For a given reaction, the structures of the reactants, products, and any intermediates are optimized. The transition state (TS), which is the highest energy point along the reaction coordinate, is also located and characterized by the presence of a single imaginary frequency. zsmu.edu.ua

Prediction of Spectroscopic Signatures for Structural Elucidation Methodologies

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for validating experimentally obtained spectra.

Vibrational Spectroscopy: Following a frequency calculation, the vibrational modes of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid can be visualized, and their corresponding frequencies in the infrared (IR) and Raman spectra can be predicted. researchgate.net These calculated frequencies are often scaled to better match experimental values. This allows for the assignment of specific peaks in the experimental spectra to particular molecular vibrations, such as the C=O stretch of the carboxylic acid, the N-H stretch of the triazole ring, and vibrations involving the C-I bond. nih.gov

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and other active nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comresearchgate.net The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the structural confirmation of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid. nih.gov This is particularly useful for distinguishing between different isomers or tautomers.

Table 3: Representative Predicted Spectroscopic Data for 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid (Illustrative)

| Spectroscopy | Feature | Predicted Value (Illustrative) |

| IR Frequency | ν(C=O) | 1720 cm⁻¹ |

| IR Frequency | ν(N-H) | 3450 cm⁻¹ |

| IR Frequency | ν(C-I) | 550 cm⁻¹ |

| ¹H NMR Chemical Shift | δ(N-H) | 13.5 ppm |

| ¹³C NMR Chemical Shift | δ(C=O) | 165 ppm |

| ¹³C NMR Chemical Shift | δ(C-I) | 95 ppm |

Advanced Applications and Functional Materials Design Utilizing 5 Iodo 1h 1,2,4 Triazole 3 Carboxylic Acid As a Building Block

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The 1,2,4-triazole (B32235) moiety is a well-established component in the design of ligands for coordination chemistry and organometallic catalysis. Its nitrogen atoms can coordinate to a wide range of transition metals, and the specific substitution on the triazole ring can influence the electronic properties and catalytic activity of the resulting metal complexes. nih.govresearchgate.netnih.gov The presence of both a carboxylic acid and a triazole ring allows for multiple modes of coordination. For instance, related 3-amino-1H-1,2,4-triazole-5-carboxylic acid has been shown to form a variety of transition metal complexes with different dimensionalities, from discrete mononuclear complexes to layered materials. mdpi.com

The introduction of an iodine atom at the 5-position of the triazole ring in 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid offers several advantages for ligand design. The iodine atom is a site for potential post-synthetic modification, allowing for the introduction of other functional groups through reactions like Suzuki or Sonogashira coupling. researchgate.net Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that can be used to control the secondary coordination sphere of a metal complex, influencing its catalytic activity and selectivity. acs.org While specific catalytic applications of metal complexes derived from 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid are not yet widely reported, the foundational principles of ligand design suggest its potential in areas such as oxidation, reduction, and cross-coupling reactions, where the electronic and steric properties of the ligand are crucial. nih.gov

Precursor for the Synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.comnih.gov The design of these materials relies on the use of specific organic linkers or building blocks that dictate the final structure and properties of the framework. Triazole-containing ligands are of particular interest for MOF synthesis due to their ability to bridge multiple metal centers. mdpi.comacs.org For example, 3-amino-1,2,4-triazole-5-carboxylic acid has been used to synthesize a three-dimensional MOF with [ZnF(AmTAZ)] as the formula. nih.gov Similarly, COFs, which are constructed from organic linkers connected by covalent bonds, can incorporate triazole units to create nitrogen-rich, porous materials. nih.govtue.nl

5-Iodo-1H-1,2,4-triazole-3-carboxylic acid is a promising precursor for both MOFs and COFs. The carboxylic acid provides a primary linking point to metal clusters in MOFs or to other organic monomers in COFs. The triazole ring offers additional coordination sites for metal ions. The iodine atom is a particularly interesting feature for the design of functional frameworks. It can be used to introduce functionality through post-synthetic modification, or it can participate in halogen bonding to direct the assembly of the framework and to create specific binding sites for guest molecules. tue.nl The potential for halogen bonding to influence gas adsorption and separation in MOFs is an active area of research. rsc.org

Below is a table comparing the general characteristics of different linkers used in MOF and COF synthesis.

| Linker Type | Key Features | Potential Applications |

| Carboxylate-based | Strong coordination to metals, versatile geometries | Gas storage, catalysis |

| Triazole-based | Multiple coordination sites, nitrogen-rich | Gas separation, sensing |

| Halogen-functionalized | Halogen bonding potential, post-synthetic modification | Selective adsorption, catalysis |

| 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid | Combines all the above features | Multifunctional materials |

Integration into Novel Polymeric Architectures and Supramolecular Assemblies

The development of novel polymeric architectures and supramolecular assemblies often relies on the use of monomers that can participate in specific and directional non-covalent interactions. The 1,2,3-triazole ring, a close relative of the 1,2,4-triazole, has been extensively studied in this context, particularly due to the ease of its formation via "click chemistry". researchgate.netnih.gov These interactions include hydrogen bonding and, in the case of iodo-substituted triazoles, halogen bonding. nih.govnih.gov

5-Iodo-1H-1,2,4-triazole-3-carboxylic acid is a valuable building block for creating complex supramolecular structures. The carboxylic acid group can form robust hydrogen-bonded dimers, a common motif in supramolecular chemistry. The triazole ring itself can act as both a hydrogen bond donor and acceptor. The key feature, however, is the iodine atom, which can act as a halogen bond donor. Halogen bonding is a highly directional interaction that can be used to assemble molecules into well-defined architectures such as chains, sheets, and three-dimensional networks. researchgate.net The strength of the halogen bond is comparable to that of a hydrogen bond and can be tuned by changing the electron-withdrawing nature of the substituents on the aromatic ring. While research on the supramolecular chemistry of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid is still emerging, the principles of halogen bonding suggest its potential for creating novel materials with interesting optical and electronic properties. nih.gov

Role in the Development of Non-Biological Sensor Technologies (e.g., for small molecule detection)

The development of chemical sensors for the detection of small molecules is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Many sensors are based on the principle of a host-guest interaction, where a receptor molecule selectively binds to a target analyte, leading to a detectable signal such as a change in color or fluorescence. researchgate.net Triazole-based compounds have been explored as components of chemosensors due to the ability of the nitrogen-rich ring to coordinate with metal ions and participate in hydrogen bonding. sci-hub.senih.gov

The incorporation of an iodo-substituent, as in 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid, offers a unique advantage for sensor design through the introduction of halogen bonding. Halogen bonding has been shown to be a powerful tool for the recognition of anions and other electron-rich species. nih.gov For example, macrocycles containing iodo-triazole units have been developed as receptors for anions, with the iodine atom playing a key role in the binding event. nih.gov A sensor based on 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid could potentially operate through a similar mechanism, where the iodine atom interacts with an analyte, leading to a change in the electronic properties of the molecule and a corresponding change in its spectroscopic signature. While specific examples of sensors based on this exact molecule are not yet prevalent, the underlying chemical principles are well-established.

Applications in Advanced Chemical Separations and Adsorption Materials

The development of efficient and selective materials for chemical separations and adsorption is crucial for a wide range of industrial processes, including purification, and environmental remediation. Porous materials like MOFs and functionalized polymers are at the forefront of this field. mdpi.comresearchgate.net The performance of these materials is highly dependent on the nature of their internal surfaces and the specific interactions they can form with guest molecules.

Materials derived from 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid are promising candidates for applications in chemical separations and adsorption. The incorporation of this building block into a porous framework, such as a MOF, would create a material with a high density of functional groups. The triazole nitrogen atoms and the carboxylic acid group can provide sites for hydrogen bonding and coordination with adsorbates. The iodine atom introduces the possibility of halogen bonding interactions, which can be particularly effective for the selective adsorption of polarizable molecules. rsc.org For instance, zinc-based triazole metal complexes have demonstrated efficient adsorption of iodine from aqueous solutions, with maximum adsorption capacities reaching up to 846.108 mg·g⁻¹. nih.gov While this study focused on the adsorption of iodine by a triazole complex, it highlights the potential of triazole-based materials in adsorption applications. The presence of an iodo-group on the triazole linker itself could further enhance the affinity for certain adsorbates through halogen bonding.

The table below summarizes the potential interactions that materials derived from 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid could have with different types of adsorbates.

| Adsorbate Type | Potential Interaction with Material |

| Polar molecules | Hydrogen bonding with triazole and carboxylic acid |

| Metal ions | Coordination with triazole nitrogens and carboxylate |

| Polarizable molecules | Halogen bonding with the iodine atom |

| Anions | Halogen bonding and hydrogen bonding |

Future Research Directions and Unexplored Avenues for 5 Iodo 1h 1,2,4 Triazole 3 Carboxylic Acid Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid and its derivatives will likely be guided by the principles of green chemistry, moving away from traditional methods that may involve harsh conditions or generate significant waste. nih.gov Research in this area is anticipated to focus on several key strategies:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of various 1,2,4-triazole (B32235) derivatives. acs.org Future studies could develop microwave-assisted protocols for the cyclization and iodination steps leading to the target molecule, potentially leading to more rapid and energy-efficient synthetic routes. acs.orgnih.gov